Cas no 34256-07-0 (propane-2-sulfinyl chloride)

propane-2-sulfinyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanesulfinyl chloride
- 1-methylethanesulfinyl chloride
- Propane-2-sulfinylChloride
- Propane-2-sulfinyl Chloride
- 34256-07-0
- SCHEMBL1632606
- MFCD28118358
- SY359074
- EN300-182420
- Propane-2-sulfinic Chloride
- propane-2-sulfinyl chloride
-
- Inchi: InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3
- InChI Key: OQATUBOUVJHZOK-UHFFFAOYSA-N
- SMILES: CC(C)S(=O)Cl
Computed Properties
- Exact Mass: 125.99071
- Monoisotopic Mass: 125.9906137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 61.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 36.3Ų
Experimental Properties
- PSA: 17.07
propane-2-sulfinyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-182420-2.5g |
propane-2-sulfinyl chloride |
34256-07-0 | 91% | 2.5g |
$2295.0 | 2023-09-19 | |
TRC | B524415-10mg |
propane-2-sulfinyl chloride |
34256-07-0 | 10mg |
$ 95.00 | 2022-06-07 | ||
TRC | B524415-50mg |
propane-2-sulfinyl chloride |
34256-07-0 | 50mg |
$ 365.00 | 2022-06-07 | ||
TRC | B524415-5mg |
propane-2-sulfinyl chloride |
34256-07-0 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-182420-0.05g |
propane-2-sulfinyl chloride |
34256-07-0 | 91% | 0.05g |
$273.0 | 2023-09-19 | |
Enamine | EN300-182420-5.0g |
propane-2-sulfinyl chloride |
34256-07-0 | 91% | 5.0g |
$3396.0 | 2023-02-16 | |
A2B Chem LLC | AF88873-100mg |
Propane-2-sulfinyl chloride |
34256-07-0 | 91% | 100mg |
$679.00 | 2023-12-30 | |
A2B Chem LLC | AF88873-500mg |
Propane-2-sulfinyl chloride |
34256-07-0 | 91% | 500mg |
$1276.00 | 2023-12-30 | |
A2B Chem LLC | AF88873-2.5g |
Propane-2-sulfinyl chloride |
34256-07-0 | 91% | 2.5g |
$2900.00 | 2023-12-30 | |
1PlusChem | 1P00CMZT-500mg |
2-Propanesulfinyl chloride |
34256-07-0 | 90% | 500mg |
$1192.00 | 2025-02-26 |
propane-2-sulfinyl chloride Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on propane-2-sulfinyl chloride
Recent Advances in the Application of Propane-2-sulfinyl Chloride (CAS: 34256-07-0) in Chemical Biology and Pharmaceutical Research
Propane-2-sulfinyl chloride (CAS: 34256-07-0) has emerged as a versatile reagent in chemical biology and pharmaceutical research, particularly in the synthesis of chiral sulfoxides and sulfinamides. Recent studies have highlighted its utility in asymmetric synthesis, where it serves as a key building block for the preparation of biologically active molecules. The compound's ability to act as a sulfinylating agent has been exploited in the development of novel drug candidates, with a focus on its role in modulating enzyme activity and protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of propane-2-sulfinyl chloride in the synthesis of sulfoxide-containing kinase inhibitors. The researchers reported that the chiral sulfoxide moiety, introduced via propane-2-sulfinyl chloride, significantly enhanced the selectivity and potency of the inhibitors against specific kinase targets. This finding underscores the importance of propane-2-sulfinyl chloride in the design of targeted therapies for cancer and other diseases.
In addition to its applications in drug discovery, propane-2-sulfinyl chloride has been employed in the development of new synthetic methodologies. A recent publication in Organic Letters described a novel catalytic asymmetric sulfinylation reaction using propane-2-sulfinyl chloride as the sulfinyl source. The method, which utilizes a chiral copper catalyst, provides access to enantiomerically pure sulfoxides with high yields and excellent stereoselectivity. This advancement represents a significant step forward in the field of asymmetric synthesis.
Furthermore, propane-2-sulfinyl chloride has found applications in the synthesis of sulfinamide-based proteolysis-targeting chimeras (PROTACs). A 2024 study in Chemical Science reported the successful incorporation of sulfinamide linkers, derived from propane-2-sulfinyl chloride, into PROTAC molecules. These linkers were shown to improve the stability and cellular permeability of the PROTACs, thereby enhancing their therapeutic potential. This research highlights the growing importance of propane-2-sulfinyl chloride in the development of next-generation targeted protein degradation therapies.
Despite its widespread use, challenges remain in the handling and storage of propane-2-sulfinyl chloride due to its moisture sensitivity and reactivity. Recent efforts have focused on developing more stable derivatives and improved synthetic protocols to address these issues. For instance, a 2023 study in Tetrahedron Letters introduced a new class of protected sulfinyl chlorides, including derivatives of propane-2-sulfinyl chloride, that exhibit enhanced stability under ambient conditions. These advancements are expected to facilitate the broader application of propane-2-sulfinyl chloride in both academic and industrial settings.
In conclusion, propane-2-sulfinyl chloride (CAS: 34256-07-0) continues to play a pivotal role in chemical biology and pharmaceutical research. Its applications in asymmetric synthesis, drug discovery, and targeted protein degradation underscore its versatility and importance in the field. Ongoing research efforts aimed at improving its stability and expanding its synthetic utility are likely to further enhance its impact in the years to come.
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